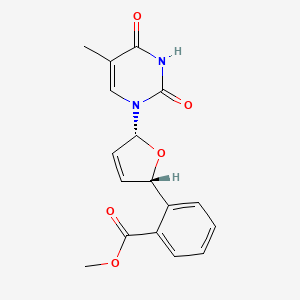
5'-Benzoyl-2',3'-didehydro-3'-deoxythymidine(5'-benzoyl-d4t)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine, also known as 5’-benzoyl-d4T, is a synthetic nucleoside analog. It is structurally related to thymidine and is used primarily as a reference standard in pharmaceutical research. This compound is a derivative of stavudine, an antiretroviral medication used to treat HIV/AIDS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine typically involves the use of 5-methyluridine as a starting material. The process includes several key steps:
Mesylation: 5-methyluridine is treated with mesyl chloride in the presence of an organic base to mesylate the 2’,3’, and 5’ hydroxy groups.
Formation of Anhydro Compound: The mesylated product is treated with hydroxide to form the 2,2’-anhydro compound.
Benzoate Substitution: The 5’-mesyl group is displaced with benzoate anion, followed by hydrobromination to yield the 5’-benzoyl-2’-bromo compound.
Reduction: The 5’-benzoyl-2’-bromo compound is reduced in the presence of zinc to produce the 5’-benzoate ester of d4T.
Deprotection: The final step involves deprotecting the 5’-benzoate ester to obtain 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine.
Industrial Production Methods
The industrial production of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine follows a similar synthetic route but is optimized for large-scale production. This involves the use of efficient and practical deprotection, isolation, and purification procedures to ensure high yield and purity .
Análisis De Reacciones Químicas
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like zinc to yield reduced derivatives.
Substitution: The benzoate group can be substituted with other functional groups using appropriate nucleophiles.
Common reagents used in these reactions include mesyl chloride, hydroxide, benzoate anion, and zinc. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard for the analysis and quality control of stavudine and related compounds.
Biological Studies: This compound is used in studies investigating the mechanisms of action and metabolism of nucleoside analogs.
Medicinal Chemistry: Researchers use it to develop and test new antiretroviral drugs and other therapeutic agents.
Industrial Applications: It is employed in the synthesis of other nucleoside analogs and related compounds
Mecanismo De Acción
The mechanism of action of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine involves its incorporation into DNA during replication. This incorporation leads to chain termination, thereby inhibiting the replication of viral DNA. The molecular targets include viral reverse transcriptase and DNA polymerase enzymes. The pathways involved in its action are similar to those of other nucleoside analogs used in antiviral therapy .
Comparación Con Compuestos Similares
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine is similar to other nucleoside analogs such as:
Stavudine (d4T): Both compounds share a similar structure, but 5’-benzoyl-d4T has a benzoyl group at the 5’ position.
Zidovudine (AZT): Another nucleoside analog used in HIV treatment, differing in its chemical structure and specific functional groups.
Lamivudine (3TC): A nucleoside analog with a different structure but similar antiviral activity.
The uniqueness of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine lies in its specific modifications, which can influence its pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C17H16N2O5 |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
methyl 2-[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-9-19(17(22)18-15(10)20)14-8-7-13(24-14)11-5-3-4-6-12(11)16(21)23-2/h3-9,13-14H,1-2H3,(H,18,20,22)/t13-,14+/m0/s1 |
Clave InChI |
LBVJKAPOOKVMOI-UONOGXRCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C3=CC=CC=C3C(=O)OC |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)C3=CC=CC=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




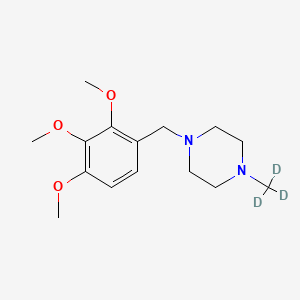
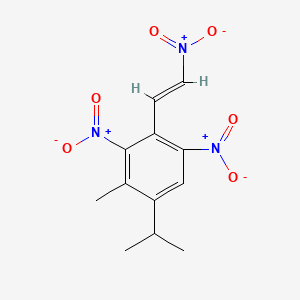
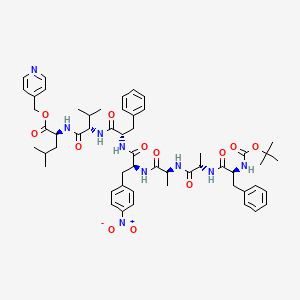
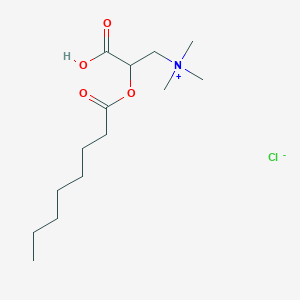
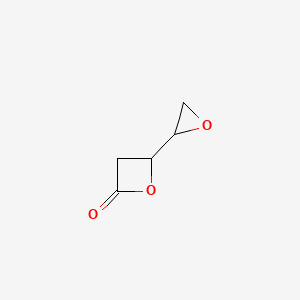
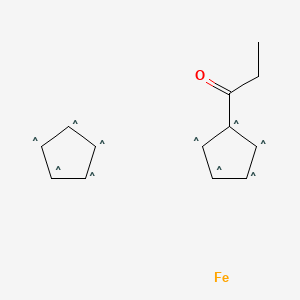
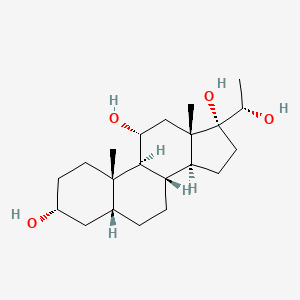


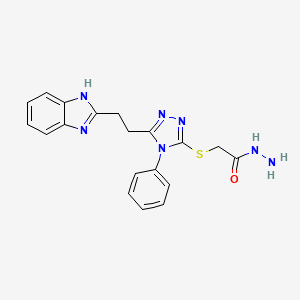
![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)

